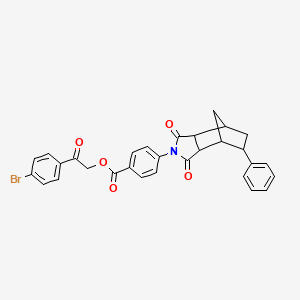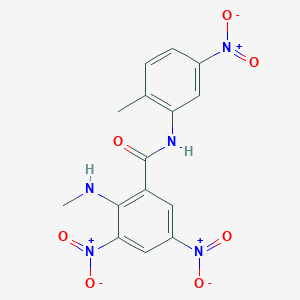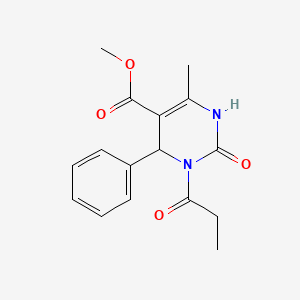
5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring.
Halogenation: Chlorination to introduce the chlorine atom at the 5-position.
Hydroxylation: Introduction of the hydroxyl group (-OH) at the 2-position.
Amidation: Formation of the amide bond with 4-iodo-2-methylphenylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Halogen atoms (chlorine, iodine) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: As a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-2-hydroxy-N-phenyl-3-nitrobenzamide
- 5-chloro-2-hydroxy-N-(4-bromo-2-methylphenyl)-3-nitrobenzamide
- 5-chloro-2-hydroxy-N-(4-iodophenyl)-3-nitrobenzamide
Uniqueness
The presence of the 4-iodo-2-methylphenyl group distinguishes it from other similar compounds, potentially altering its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H10ClIN2O4 |
|---|---|
Poids moléculaire |
432.60 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClIN2O4/c1-7-4-9(16)2-3-11(7)17-14(20)10-5-8(15)6-12(13(10)19)18(21)22/h2-6,19H,1H3,(H,17,20) |
Clé InChI |
RFVCTKCBUHUCBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B12467923.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B12467924.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12467929.png)




![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12467963.png)

![tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B12467968.png)

![2-bromo-N-[5-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467990.png)
![3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12467999.png)
![4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12468003.png)
